1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride
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Overview
Description
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with ethylenediamine to form the imidazole ring, followed by subsequent functionalization to introduce the amine group. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups on the imidazole ring are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole amines .
Scientific Research Applications
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride can be compared with other imidazole derivatives such as:
2-(4,5-dihydro-1H-imidazol-2-yl)phenol: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
1-benzoyl-4,5-dihydro-1H-imidazol-2-yl derivatives: These compounds have additional benzoyl groups, which can enhance their biological activity and specificity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride, also known as a dihydroimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets. The focus of this article is to explore the biological activity of this compound, including its anticancer properties, receptor affinities, and other pharmacological effects.
Property | Value |
---|---|
Chemical Formula | C9H19Cl2N3 |
Molecular Weight | 240.18 g/mol |
IUPAC Name | 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine; dihydrochloride |
PubChem CID | 132308326 |
Antitumor Activity
Recent studies have highlighted the anticancer potential of various imidazole derivatives, including those related to 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine. A notable study evaluated a series of compounds with similar structures for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition against cervical (SISO) and bladder (RT-112) cancer cell lines, with IC50 values ranging from 2.38 to 3.77 µM .
Table 1: Antitumor Activity of Related Compounds
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
4e | SISO | 2.38 |
5l | RT-112 | 3.77 |
5m | SISO | 14.74 |
The compound N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide was particularly noted for its ability to induce apoptosis in SISO cells at higher concentrations .
Receptor Interactions
The biological activity of this compound can also be attributed to its interaction with various receptors. Research on similar imidazole derivatives has shown that they often exhibit high affinity for imidazoline binding sites (IBS) and adrenergic receptors (alpha(1) and alpha(2)). These interactions are critical for their antihypertensive and cardioprotective effects . For instance, compounds displaying strong binding affinities for IBS were associated with significant reductions in mean arterial blood pressure (MAP) in hypertensive models.
Case Studies
In a pharmacological evaluation involving spontaneously hypertensive rats, compounds derived from the imidazole framework demonstrated notable effects on cardiovascular parameters. The most active compounds were those that maintained high affinities for IBS and alpha(2) receptors .
Case Study Summary:
- Objective: Evaluate the antihypertensive effects of imidazole derivatives.
- Methodology: Affinity assays for IBS and adrenergic receptors; monitoring MAP and heart rate.
- Findings: High-affinity compounds significantly reduced MAP, indicating potential therapeutic applications in hypertension.
Properties
Molecular Formula |
C9H19Cl2N3 |
---|---|
Molecular Weight |
240.17 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H17N3.2ClH/c10-9(4-2-1-3-5-9)8-11-6-7-12-8;;/h1-7,10H2,(H,11,12);2*1H |
InChI Key |
KLBWIJQODKJXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NCCN2)N.Cl.Cl |
Origin of Product |
United States |
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